molecular formula C11H14ClN B2691089 (1R,2S,5S)-2-Phenyl-3-azabicyclo[3.1.0]hexane;hydrochloride CAS No. 2444771-42-8

(1R,2S,5S)-2-Phenyl-3-azabicyclo[3.1.0]hexane;hydrochloride

Cat. No.: B2691089
CAS No.: 2444771-42-8
M. Wt: 195.69
InChI Key: BTVBHFQSGJNMFO-QZXXHOLOSA-N
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Description

(1R,2S,5S)-2-Phenyl-3-azabicyclo[310]hexane;hydrochloride is a bicyclic compound featuring a phenyl group and an azabicyclohexane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,5S)-2-Phenyl-3-azabicyclo[3.1.0]hexane;hydrochloride typically involves the following steps:

    Formation of the Azabicyclohexane Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted cyclopropane derivative.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a substitution reaction, often using a phenyl halide and a base to facilitate the nucleophilic substitution.

    Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-throughput reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,5S)-2-Phenyl-3-azabicyclo[3.1.0]hexane;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and bases such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S,5S)-2-Phenyl-3-azabicyclo[3.1.0]hexane;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biology, this compound may be used in studies involving enzyme inhibition or receptor binding due to its potential interactions with biological macromolecules.

Medicine

In medicine, this compound may be investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry

In industry, this compound can be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (1R,2S,5S)-2-Phenyl-3-azabicyclo[3.1.0]hexane;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride
  • (1R,2S,5S)-3-Azabicyclo[3.1.0]hexane-2-carboxylic acid

Uniqueness

(1R,2S,5S)-2-Phenyl-3-azabicyclo[3.1.0]hexane;hydrochloride is unique due to the presence of the phenyl group, which can significantly alter its chemical and biological properties compared to other azabicyclohexane derivatives. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(1R,2S,5S)-2-phenyl-3-azabicyclo[3.1.0]hexane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N.ClH/c1-2-4-8(5-3-1)11-10-6-9(10)7-12-11;/h1-5,9-12H,6-7H2;1H/t9-,10-,11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTVBHFQSGJNMFO-QZXXHOLOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1C(NC2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]1[C@H](NC2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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